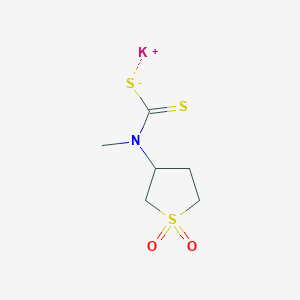
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a chemical compound with a unique structure that includes a dioxotetrahydrothiophenyl group and a carbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate typically involves the reaction of appropriate thiophene derivatives with carbamodithioate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.
Aplicaciones Científicas De Investigación
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate include:
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(propyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(butyl)carbamodithioate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. Its methyl group may influence its solubility, stability, and interaction with biological targets differently compared to its ethyl, propyl, or butyl analogs.
Propiedades
Fórmula molecular |
C6H10KNO2S3 |
|---|---|
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
REMALOBYKCHEPV-UHFFFAOYSA-M |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


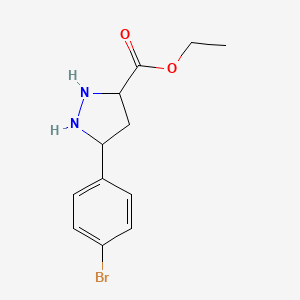
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)
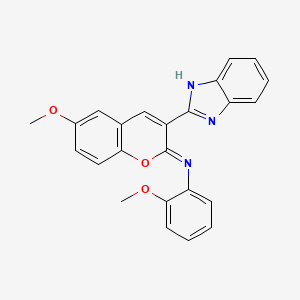
![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)
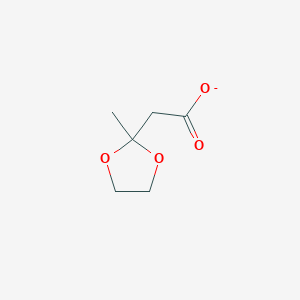
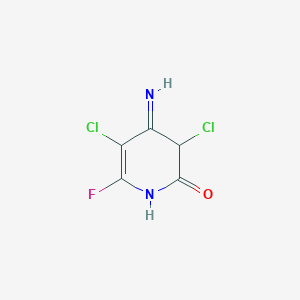
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)
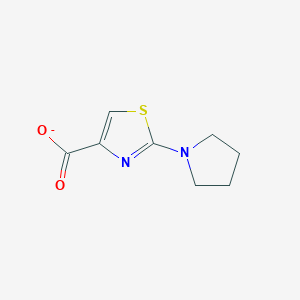
![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)
